REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:8](C(F)(F)F)=[C:7]([F:15])[C:3]=1[C:4]([OH:6])=[O:5].BrC1C=CC([O:23][C:24]([F:27])([F:26])[F:25])=C(F)C=1.C(NC(C)C)(C)C.C([Li])CCC.C(=O)=O>O1CCCC1.O>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([O:23][C:24]([F:27])([F:26])[F:25])=[C:7]([F:15])[C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C(=C(C=C1)C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OC(F)(F)F)F
|
Name
|
|
Quantity
|
52.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
52.5 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrolysis
|
Type
|
EXTRACTION
|
Details
|
with hydrochloric acid and extraction with tert-butyl methylether
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by recrystallization from n-heptane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C(=C(C=C1)OC(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |